molecular formula C16H16FN5OS2 B5559502 2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

Cat. No. B5559502
M. Wt: 377.5 g/mol
InChI Key: HPWRFAKVJXZPBP-UHFFFAOYSA-N
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Description

The compound “2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles have a planar ring structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis and Structural Characterization

A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) involved the synthesis and structural characterization of compounds similar to 2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide. These compounds were crystallized from dimethylformamide solvent and their structures were determined using single crystal diffraction, revealing isostructural materials with triclinic symmetry and two independent molecules in the asymmetric unit. This study demonstrates the potential for detailed structural analysis of such compounds, which is crucial for understanding their chemical properties and potential applications (Kariuki et al., 2021).

Antimicrobial and Antitumor Properties

Research has shown that derivatives of benzothiazoles and related compounds exhibit significant antimicrobial and antitumor activities. For instance, Badiger, Mulla, Khazi, and Khazi (2013) synthesized derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, closely related to the compound , and found them effective against various microbial strains. This suggests potential antimicrobial applications for 2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide (Badiger et al., 2013).

Additionally, Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones with potential anticancer activity. Their study suggests that modifications in the benzothiazole scaffold, similar to the compound , can modulate antitumor properties, indicating potential applications in cancer research (Osmaniye et al., 2018).

Antifungal and Apoptotic Effects

Compounds similar to 2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide have been studied for their antifungal and apoptotic effects. Çavușoğlu, Yurttaş, and Cantürk (2018) synthesized triazole-oxadiazole compounds, which showed potent antifungal activity and apoptotic effects on Candida species. This indicates the potential of such compounds in developing antifungal agents (Çavușoğlu et al., 2018).

Optoelectronic Applications

Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes. Given the structural similarity, this research implies that 2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide may also have potential applications in the field of optoelectronics, particularly in developing materials with specific electronic and optical properties (Camurlu & Guven, 2015).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structures and the biological targets they interact with . Unfortunately, the specific mechanism of action for “2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide” is not provided in the retrieved papers.

properties

IUPAC Name

2-[[5-(2-fluorophenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5OS2/c1-10(2)22-14(11-5-3-4-6-12(11)17)20-21-16(22)25-9-13(23)19-15-18-7-8-24-15/h3-8,10H,9H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWRFAKVJXZPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(2-fluorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

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